Cas no 1207032-99-2 (1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)

1-(4-Methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a carboxamide linker and aromatic substituents, including a pyridinyl group. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting protein-protein interactions or enzyme inhibition. The presence of multiple aromatic systems may enhance binding affinity through π-stacking interactions, while the triazole core offers stability and synthetic versatility. This compound could serve as an intermediate in drug discovery, with applications in developing kinase inhibitors or modulators of signaling pathways. Its well-defined molecular architecture allows for precise modifications to optimize pharmacological properties.
1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide structure
1207032-99-2 structure
Product Name:1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No:1207032-99-2
MF:C24H23N5O
MW:397.472324609756
CID:5392836
Update Time:2025-06-14

1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methylphenyl)-N-(3-phenylpropyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide
    • 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C24H23N5O/c1-18-11-13-21(14-12-18)29-23(20-10-6-15-25-17-20)22(27-28-29)24(30)26-16-5-9-19-7-3-2-4-8-19/h2-4,6-8,10-15,17H,5,9,16H2,1H3,(H,26,30)
    • InChI Key: GOPVZEFVCHRLMO-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(C)C=C2)C(C2=CC=CN=C2)=C(C(NCCCC2=CC=CC=C2)=O)N=N1

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 12.84±0.46(Predicted)

1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Comprehensive Overview of 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1207032-99-2)

The compound 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1207032-99-2) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a 1,2,3-triazole core linked to a pyridine ring and a carboxamide functional group, makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a modulator of protein-protein interactions, which are critical targets in modern therapeutics.

In recent years, the demand for novel heterocyclic compounds like 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has surged due to their versatility in drug design. The triazole moiety, in particular, is known for its stability and ability to participate in hydrogen bonding, making it a valuable scaffold in pharmaceuticals. This compound’s CAS No. 1207032-99-2 is frequently searched in academic databases and chemical catalogs, reflecting its growing relevance in scientific research.

One of the most intriguing aspects of this compound is its potential application in addressing neurodegenerative diseases, a hot topic in current medical research. The pyridin-3-yl group in its structure is often associated with compounds that exhibit central nervous system (CNS) activity. This has led to speculation about its role in developing treatments for conditions like Alzheimer’s and Parkinson’s diseases, which are among the most searched health concerns globally.

From a synthetic chemistry perspective, the preparation of 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves sophisticated techniques such as click chemistry, a method widely discussed in organic chemistry forums. The 1,2,3-triazole ring is typically constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that has revolutionized the synthesis of complex molecules. This methodological relevance ensures that the compound remains a subject of interest in both academic and industrial settings.

The compound’s carboxamide functionality also opens doors to its use in peptidomimetics, a field that mimics the behavior of peptides for therapeutic purposes. Given the rising popularity of biologics and small-molecule drugs, this attribute positions CAS No. 1207032-99-2 as a potential bridge between traditional and next-generation pharmaceuticals. Searches for "peptidomimetics in drug discovery" have increased exponentially, underscoring the timeliness of this discussion.

In addition to its biomedical applications, 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is also studied for its physicochemical properties. Its lipophilicity and solubility profiles are critical parameters for drug formulation, topics frequently queried by pharmaceutical scientists. These properties are often optimized to enhance bioavailability, a key factor in the success of any therapeutic agent.

The compound’s structural complexity and multifunctional nature make it a valuable subject for computational chemistry studies. Molecular docking and quantitative structure-activity relationship (QSAR) analyses are commonly performed to predict its interactions with biological targets. Such computational approaches are increasingly popular, as evidenced by the high search volume for terms like "molecular docking software" and "QSAR modeling."

As the scientific community continues to explore the potential of 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, its CAS No. 1207032-99-2 will likely remain a focal point in chemical and pharmacological research. Its alignment with current trends in precision medicine and targeted therapy ensures its place in the future of drug development. For researchers and industry professionals, this compound represents not just a molecule, but a gateway to innovative therapeutic solutions.

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